(S)-2-aminobutan-1-ol

Catalog No.
S663534
CAS No.
5856-62-2
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-aminobutan-1-ol

CAS Number

5856-62-2

Product Name

(S)-2-aminobutan-1-ol

IUPAC Name

(2S)-2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1

InChI Key

JCBPETKZIGVZRE-BYPYZUCNSA-N

SMILES

CCC(CO)N

Synonyms

(2S)-2-Amino-1-butanol; (+)-2-Amino-1-butanol; (2S)-2-Aminobutan-1-ol; (S)-2-Aminobutanol; L-(+)-2-Aminobutanol; d-2-Amino-1-butanol;

Canonical SMILES

CCC(CO)N

Isomeric SMILES

CC[C@@H](CO)N

Organic Synthesis and Asymmetry Catalysis

(S)-2-aminobutan-1-ol serves as a building block for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its chiral nature allows researchers to control the stereochemistry of the final product, which can be crucial for its function and biological activity.

Several studies have explored (S)-2-aminobutan-1-ol in the development of asymmetric catalysts. These catalysts selectively promote reactions that produce one enantiomer (mirror image) of a molecule over the other. This ability is essential for the production of many important drugs and other chiral compounds.

Medicinal Chemistry and Drug Discovery

Due to its structural similarity to naturally occurring amino acids, (S)-2-aminobutan-1-ol holds potential as a starting point for the design and development of new pharmaceuticals. Research suggests its potential application in:

  • Antibacterial agents: Studies have shown (S)-2-aminobutan-1-ol derivatives exhibiting promising activity against various bacterial strains.
  • Neurodegenerative diseases: Research is ongoing to explore the potential of (S)-2-aminobutan-1-ol derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Origin and Significance:

(S)-2-Aminobutan-1-ol is not a naturally abundant compound. However, it is a versatile building block used in organic synthesis for the preparation of various pharmaceuticals and other biologically active molecules []. Its chiral nature makes it particularly useful in the synthesis of enantiopure drugs, where a specific spatial arrangement of atoms is crucial for biological activity [].


Molecular Structure Analysis

(S)-2-Aminobutan-1-ol has a four-carbon backbone with a hydroxyl group (-OH) attached to the second carbon and an amine group (-NH₂) on the same carbon. The "S" designation indicates the stereochemistry, meaning the arrangement of the four substituents around the second carbon is in a specific left-handed orientation [].

This structure offers several notable features:

  • Hydrogen Bonding: Both the amine and hydroxyl groups can participate in hydrogen bonding, which can influence the compound's solubility and interactions with other molecules [].
  • Chirality: The presence of a chiral center allows for the existence of an enantiomer, (R)-2-aminobutan-1-ol, with potentially different biological properties [].

Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of (S)-2-aminobutan-1-ol. A common approach involves the asymmetric reduction of a prochiral ketone precursor, such as 2-butanone, using a chiral catalyst.

(R)-Reductive Agent + 2-Butanone → (S)-2-Aminobutan-1-ol + Byproducts

Other Reactions:

(S)-2-Aminobutan-1-ol can undergo various reactions typical of primary amines and alcohols. These include:

  • Acylation: Reaction with carboxylic acids or acid chlorides to form amides [].
  • Alkylation: Reaction with alkylating agents to form secondary or tertiary amines [].
  • Esterification: Reaction with carboxylic acids to form esters [].

The specific reactions employed depend on the desired product and the overall synthetic strategy.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₄H₁₁NO
  • Molecular Weight: 89.14 g/mol []
  • Physical State: Colorless liquid (at room temperature) []
  • Melting Point: Not readily available
  • Boiling Point: 172-174 °C (literature) []
  • Density: 0.944 g/mL at 25 °C (literature) []
  • Solubility: Soluble in water, ethanol, and other polar organic solvents []

XLogP3

-0.4

UNII

98JEM4YEBR

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5856-62-2

Wikipedia

(+)-2-amino-1-butanol

Dates

Modify: 2023-08-15

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